molecular formula C10H13NO3S B8281824 4-Methanesulfonyl-6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine

4-Methanesulfonyl-6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No. B8281824
M. Wt: 227.28 g/mol
InChI Key: VRUPLJATSNFRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methanesulfonyl-6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methanesulfonyl-6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methanesulfonyl-6-methyl-3,4-dihydro-2H-benzo[1,4]oxazine

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C10H13NO3S/c1-8-3-4-10-9(7-8)11(5-6-14-10)15(2,12)13/h3-4,7H,5-6H2,1-2H3

InChI Key

VRUPLJATSNFRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine (1.49 g, 10 mmol) was dissolved in dichloromethane (50 mL) and treated with triethylamine (1.14 g, 11 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.26 g, 11 mmol). The mixture was stirred at ambient temperature for 18 h then evaporated to dryness under reduced pressure. The residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. The phases were separated and the organic phase washed with water, saturated brine, dried (MgSO4) and evaporated to dryness under reduced pressure to give the title compound (2.09 g, 93%) as a brown solid.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Yield
93%

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